N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-3-bromo-benzamide: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-Bromo-3-(trifluoromethyl)aniline: Lacks the benzamide moiety but shares the trifluoromethyl and bromine substituents.
Uniqueness
N-[4-Bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is unique due to the combination of its trifluoromethyl, bromine, and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
634185-62-9 |
---|---|
Molecular Formula |
C14H8BrClF3NO2 |
Molecular Weight |
394.57 g/mol |
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8BrClF3NO2/c15-11-3-2-8(6-10(11)14(17,18)19)20-13(22)9-5-7(16)1-4-12(9)21/h1-6,21H,(H,20,22) |
InChI Key |
RTMWXFHIEURUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.